Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate
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Overview
Description
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate is an organic compound with the molecular formula C10H11BrFNO2. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which is attached to an amino group and a propanoate ester. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate typically involves the reaction of 4-bromo-3-fluoroaniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of nitro or carbonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of nitro or carbonyl compounds.
Scientific Research Applications
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-chloro-3-fluorophenyl)amino)propanoate
- Methyl 3-((4-bromo-3-chlorophenyl)amino)propanoate
- Methyl 3-((4-bromo-3-methylphenyl)amino)propanoate
Uniqueness
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11BrFNO2 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-fluoroanilino)propanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)4-5-13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
XXFZSUAAVXFNCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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